2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid

Description

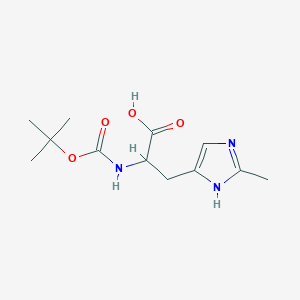

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid is a derivative of propionic acid featuring a Boc (tert-butoxycarbonyl)-protected amino group and a 2-methyl-substituted imidazole ring at the β-position. This compound is primarily utilized as an intermediate in peptide synthesis, where the Boc group serves as a temporary protecting moiety for the amino group, enabling selective deprotection under acidic conditions . The imidazole ring, a five-membered heterocycle with nitrogen atoms at positions 1 and 3, contributes to hydrogen-bonding capabilities and metal coordination, making it relevant in drug design and enzyme-mimetic systems.

Properties

IUPAC Name |

3-(2-methyl-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-7-13-6-8(14-7)5-9(10(16)17)15-11(18)19-12(2,3)4/h6,9H,5H2,1-4H3,(H,13,14)(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVUUCRLFUZYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (CAS Number: 1260642-76-9) is a compound of interest in medicinal chemistry due to its structural resemblance to amino acids and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₉N₃O₄, with a molecular weight of 269.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological environments.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : There is evidence indicating that it interacts with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity, although further investigations are required to confirm these effects.

The mechanisms through which this compound exerts its biological effects include:

- Protein Modulation : The compound may influence protein interactions through lipidation processes, affecting protein stability and function .

- Cell Signaling Pathways : It has been shown to modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell growth and survival .

Table 1: Summary of Key Studies

Detailed Findings

- Enzyme Inhibition : A study indicated that this compound inhibits the activity of enzymes involved in amino acid metabolism, potentially impacting metabolic disorders .

- Receptor Interactions : Research has shown that the compound binds to specific receptors associated with inflammatory responses, suggesting its role as an anti-inflammatory agent . This could have implications for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Initial tests have shown that the compound exhibits bactericidal effects against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid has been investigated for its potential anticancer properties. It serves as a building block in the synthesis of histidine derivatives that exhibit cytotoxic activity against cancer cells. A study highlighted that derivatives of this compound showed selective toxicity towards specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Neuropharmacology

Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly those involving histamine and serotonin. These interactions may lead to advancements in treating neurological disorders such as depression and anxiety .

Biochemical Applications

Protein Synthesis

The compound is utilized in peptide synthesis due to its Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amines during chemical reactions. This property allows for the selective modification of amino acids in peptide chains, facilitating the development of novel peptides with enhanced biological activity .

Enzyme Inhibitors

Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, specific modifications can enhance binding affinity to target enzymes involved in metabolic pathways, offering potential therapeutic avenues for metabolic disorders .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives exhibited selective toxicity towards breast cancer cell lines with IC50 values < 10 µM. |

| Study B | Neuropharmacological Effects | Compounds influenced serotonin receptor activity, leading to increased serotonin levels in neuronal cultures. |

| Study C | Peptide Synthesis | Successfully synthesized modified peptides using Boc-protected amino acids, demonstrating improved stability and bioactivity. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Imidazole Substituents

- Target Compound : The 2-methyl group on the imidazole increases steric bulk, which may reduce off-target interactions in biological systems compared to smaller substituents.

- (S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic Acid (): Replaces the Boc-amino group with a chlorine atom. The electron-withdrawing chlorine alters electronic properties, lowering the pKa of the carboxylic acid and enhancing reactivity in nucleophilic substitutions. This compound is used as a precursor in synthesizing kinase inhibitors .

- (Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid (): Features an α,β-unsaturated double bond, conferring planarity and conjugation. This structure enhances π-π stacking interactions but reduces flexibility compared to the saturated propionic acid backbone of the target compound .

Amino Acid Backbone Modifications

- Ethyl Ester Derivatives (): Compounds like 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester replace the carboxylic acid with an ethyl ester. This modification increases lipophilicity, improving membrane permeability but requiring enzymatic hydrolysis for activation .

- Carboxymethyl-Alkylamino Derivatives (): For example, (S)-2-(2-(Carboxymethyl-(2-(1H-indol-3-yl)-ethyl)-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester introduces additional carboxymethyl and alkylamino groups. These substituents enhance metal chelation capacity, making such compounds candidates for metalloenzyme inhibition .

Protection/Deprotection Strategies

- Boc Protection (Target Compound) : Acid-labile Boc groups are removed under mild acidic conditions (e.g., trifluoroacetic acid), making them ideal for stepwise peptide synthesis.

- Trityl (Trt) Protection (): Used in intermediates like (S)-2-(2-(Carboxymethyl-(4-trifluoromethyl-benzyl)-amino)-acetylamino)-3-(1-trityl-1H-imidazol-4-yl)-propionic acid methyl ester. Trityl groups require stronger acids (e.g., HCl in methanol) for removal, offering stability during basic reaction conditions but complicating deprotection workflows .

Physicochemical Properties

Q & A

What are the key considerations for optimizing the synthesis of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid to enhance yield and purity?

Basic Research Question

Synthesis optimization requires precise control of reaction conditions. For example, refluxing in acetic acid (Method a in ) with stoichiometric equivalents of reactants (1.0–1.1 equiv) minimizes side reactions. Temperature and pH adjustments during imidazole ring formation are critical to prevent degradation of the Boc-protected amine group . Post-synthesis purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC (as in ), ensures high purity .

Which advanced spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the Boc-protection status and imidazole ring substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>95% threshold). Infrared (IR) spectroscopy can identify functional groups like the carboxylic acid and Boc carbonyl .

How does the 2-methylimidazole moiety influence the compound’s biological interactions?

Advanced Research Question

The 2-methyl group on the imidazole ring enhances steric hindrance, potentially altering binding affinity to enzymes or receptors. For example, imidazole derivatives coordinate with metal ions (e.g., Zn²⁺ in metalloproteases) via the N3 atom, and the methyl group may modulate this interaction . Comparative studies with non-methylated analogs (e.g., 3-(1H-imidazol-4-yl)propionic acid) reveal differences in antimicrobial activity and enzyme inhibition profiles .

How can conflicting data on the biological activity of imidazole-containing compounds be resolved?

Advanced Research Question

Contradictions often arise from variations in experimental design, such as assay conditions (pH, temperature) or impurity levels. Standardizing protocols (e.g., fixed IC₅₀ measurement conditions) and cross-validating results with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) can resolve discrepancies. highlights the importance of controlled stability testing to account for compound degradation .

What methodologies are used to study the mechanism of action in enzymatic assays?

Advanced Research Question

Enzyme inhibition kinetics (e.g., Michaelis-Menten analysis) and molecular docking simulations are critical. For instance, competitive inhibition assays with varying substrate concentrations can identify binding modes. X-ray crystallography of enzyme-ligand complexes provides structural insights, while isotopic labeling (e.g., ¹⁴C or ³H) tracks metabolic pathways .

What factors affect the compound’s stability during storage and experimental use?

Basic Research Question

Stability is pH- and temperature-dependent. The Boc group is susceptible to acidic hydrolysis, requiring storage at neutral pH and 4°C. Lyophilization in inert atmospheres (argon or nitrogen) prevents oxidation of the imidazole ring. emphasizes the volatility of propionic acid derivatives, necessitating sealed containers .

What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

Modifying the Boc group (e.g., replacing with Fmoc or acetyl) or altering the imidazole substituents (e.g., ethyl or aryl groups) can generate derivatives. Method b in employs arylthioureas for thiazole ring formation, adaptable for introducing heterocycles. Flow chemistry () enhances efficiency for high-throughput derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.